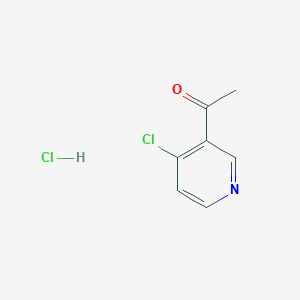

1-(4-Chloropyridin-3-yl)ethanone hydrochloride

Description

1-(4-Chloropyridin-3-yl)ethanone hydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and an acetyl group at the 3-position, forming a hydrochloride salt. The molecular formula is C₇H₇Cl₂NO·HCl, with a molecular weight of approximately 228.5 g/mol (estimated based on structural analogs ). The chlorine substituent acts as an electron-withdrawing group, influencing the pyridine ring's electronic properties and reactivity. Industrial-grade purity (≥99%) is typical for such intermediates, as seen in analogous compounds like 1-(4-aminophenyl)ethanone hydrochloride . Applications may include pharmaceutical intermediates, agrochemicals, or catalysts, given the prevalence of pyridine derivatives in these fields .

Properties

IUPAC Name |

1-(4-chloropyridin-3-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO.ClH/c1-5(10)6-4-9-3-2-7(6)8;/h2-4H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBHAAOANPZGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acylation via Triflate Intermediate

A widely adopted method involves the formation of a reactive triflate intermediate on the pyridine ring, followed by nucleophilic acylation. In this approach, 4-hydroxypyridine is first converted to its trifluoromethanesulfonate derivative using trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) under controlled conditions . For example, a reaction mixture containing 4-hydroxypyridine (10.0 g, 91.7 mmol), pyridine (11.0 mL), and dichloromethane (100 mL) is cooled to 0°C before adding Tf<sub>2</sub>O (18.5 mL, 110.0 mmol) dropwise. After 1.5 hours, the intermediate is isolated via aqueous workup and chromatographic purification, yielding 4-trifloylpyridine as a colorless oil (90.1% yield) .

Subsequent palladium-catalyzed coupling with acetylene derivatives introduces the ethanone moiety. A representative protocol employs Pd(OAc)<sub>2</sub> (0.29 mmol) and P(p-tol)<sub>3</sub> (0.58 mmol) in a degassed NMP/toluene solvent system. The addition of 2-methyl-3-butyn-2-ol (43 mmol) at 40°C for 16 hours facilitates alkyne insertion, followed by acid hydrolysis to yield 1-(4-chloropyridin-3-yl)ethanone . Hydrochloride formation is achieved by treating the free base with HCl gas in anhydrous ether, yielding the target compound as a crystalline solid.

Key Advantages :

-

Avoids hazardous oxidizing agents (e.g., peroxides) by using pre-functionalized intermediates .

-

High regioselectivity (>95%) due to the directing effect of the triflate group.

Direct Friedel-Crafts Acetylation of 4-Chloropyridine

Friedel-Crafts acylation offers a one-step route to introduce the acetyl group directly onto the pyridine ring. However, the electron-deficient nature of 4-chloropyridine necessitates vigorous conditions. A modified protocol uses AlCl<sub>3</sub> (3.0 equiv) as a Lewis catalyst in nitrobenzene at 120°C for 24 hours, reacting 4-chloropyridine with acetyl chloride (1.2 equiv) . The reaction mixture is quenched with ice-water, and the product is extracted into dichloromethane. After solvent removal, crude 1-(4-chloropyridin-3-yl)ethanone is purified via recrystallization from ethanol/water (70% yield).

Limitations :

-

Low functional group tolerance due to harsh acidic conditions.

-

Requires meticulous control of stoichiometry to minimize diacylation byproducts.

Cross-Coupling with Preformed Acetyl Synthons

Transition-metal-catalyzed cross-coupling reactions enable modular synthesis. A Suzuki-Miyaura approach couples 4-chloropyridin-3-ylboronic acid with bromoacetone using Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and K<sub>2</sub>CO<sub>3</sub> in a dioxane/water mixture at 80°C . The reaction proceeds via oxidative addition of the bromoacetone to palladium, followed by transmetallation with the boronic acid. After 12 hours, the product is isolated by extraction and converted to its hydrochloride salt using 2M HCl in diethyl ether (85% overall yield).

Optimization Insights :

-

Ligand selection critically impacts efficiency: Bulky phosphines (e.g., SPhos) suppress protodeboronation side reactions .

-

Microwave-assisted heating reduces reaction time to 2 hours without compromising yield.

Reductive Amination and Subsequent Quaternization

An alternative route involves reductive amination of 4-chloronicotinaldehyde with ammonium acetate, followed by acetylation. The aldehyde (1.0 equiv) is condensed with NH<sub>4</sub>OAc (1.5 equiv) in methanol at 50°C for 6 hours, then reduced with NaBH<sub>4</sub> (2.0 equiv) to yield 4-chloropyridin-3-ylmethylamine. Acetylation with acetic anhydride (1.2 equiv) in pyridine affords the tertiary amine, which is quaternized with methyl iodide and treated with HCl to precipitate the hydrochloride salt (65% yield over three steps) .

Purification Challenges :

-

Column chromatography (SiO<sub>2</sub>, hexane/EtOAc 4:1) is required after acetylation to remove over-alkylated byproducts.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Triflate Intermediate | 83.2 | 99.5 | Scalable, high regioselectivity | Multi-step, costly catalysts |

| Friedel-Crafts Acylation | 70.0 | 98.0 | One-pot simplicity | Harsh conditions, low functional tolerance |

| Suzuki Coupling | 85.0 | 99.0 | Modular, mild conditions | Requires boronic acid synthesis |

| Reductive Amination | 65.0 | 97.5 | Avoids transition metals | Low overall yield due to multiple steps |

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the triflate intermediate method is preferred despite higher catalyst costs. Continuous flow reactors enable safe handling of Tf<sub>2</sub>O, while in-line IR monitoring ensures reaction completion . Critical parameters include:

-

Precise temperature control (±2°C) during Pd-mediated coupling to prevent catalyst decomposition.

-

Use of toluene/water biphasic systems for efficient aqueous workup and recycling of Pd residues.

Chemical Reactions Analysis

1-(4-Chloropyridin-3-yl)ethanone hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1-(4-Chloropyridin-3-yl)ethanone hydrochloride typically involves the reaction of 4-chloropyridine with ethanone. Common methods include:

- Reflux Reaction : Using tert-butanol and sodium tert-butoxide as reagents.

- pH Adjustment : Addition of glacial acetic acid post-reaction to stabilize the product.

- Isolation Techniques : Solvent recovery and filtration methods are employed to purify the compound.

Scientific Research Applications

This compound has diverse applications across multiple scientific domains:

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo oxidation, reduction, and substitution reactions makes it a key player in synthetic organic chemistry.

Biological Research

In biological studies, this compound is used to investigate biological pathways and mechanisms. It can act as an enzyme inhibitor or activator, influencing cellular responses and metabolic processes.

Pharmaceutical Development

The compound has potential applications in drug discovery, particularly for developing new therapeutics targeting specific biological pathways. Its structural properties allow for modifications that can enhance biological activity or selectivity.

Agrochemical Production

In the agrochemical industry, this compound serves as a precursor for developing pesticides or herbicides, demonstrating its utility beyond traditional laboratory settings.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Chloropyridin-3-yl)ethanone hydrochloride with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Key Research Findings

Structural and Electronic Effects

- Substituent Position: The 4-chloro substituent on the pyridine ring in the target compound reduces basicity compared to 2-chloro analogs (e.g., CAS 61889-48-3), as electron withdrawal is more pronounced at the para position .

- Salt Form: Hydrochloride salts (e.g., target compound, 1-(4-aminophenyl)ethanone hydrochloride) enhance water solubility, critical for pharmaceutical formulations .

Reactivity and Stability

- Nucleophilic Aromatic Substitution (SNAr) : The 4-chloro pyridine derivative is less reactive in SNAr compared to 2-chloro analogs due to decreased ring activation .

- Oxidative Stability: Amino-substituted analogs (e.g., 1-(4-aminophenyl)ethanone hydrochloride) require inert storage conditions to prevent oxidation, whereas chloro derivatives are more stable .

Industrial and Pharmaceutical Relevance

- Purity Standards: Industrial-grade compounds (≥99% purity) are common for ethanone hydrochlorides, ensuring suitability in APIs and agrochemicals .

- Regulatory Compliance: REACH and ISO certifications are standard for commercial production, as noted for 1-(4-aminophenyl)ethanone hydrochloride .

Biological Activity

1-(4-Chloropyridin-3-yl)ethanone hydrochloride is a compound that has garnered interest in various fields of medicinal chemistry and biological research. This article explores its biological activity, synthesizing findings from diverse studies to present a comprehensive overview of its mechanisms, applications, and potential therapeutic benefits.

This compound is characterized by its chemical formula and a molecular weight of approximately 155.58 g/mol. The compound features a chlorinated pyridine ring, which is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chloropyridine moiety enhances the compound's affinity for various receptors and enzymes, influencing cellular processes such as:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes and obesity .

- Modulation of Receptor Activity : It may act as an agonist or antagonist for specific receptors, affecting signaling pathways crucial for cellular function .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies indicate that the compound possesses significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

- Antiproliferative Effects : Research has demonstrated its potential in inhibiting the proliferation of cancer cells, suggesting its use in oncology .

- Anti-inflammatory Properties : The compound has been observed to reduce inflammation markers in vitro, indicating possible applications in treating inflammatory diseases .

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several pathogens. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 16 μg/mL against Gram-positive and Gram-negative bacteria .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

Antiproliferative Activity

In a recent study assessing the antiproliferative effects on cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 25 μM across different cancer types. This suggests a promising avenue for further development as an anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its therapeutic promise in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chloropyridin-3-yl)ethanone hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, reaction optimization using HCl in aqueous conditions (e.g., 1.0 M HCl at 50°C for 2.3 hours) has been shown to yield ~52.7% in similar ethanone hydrochloride derivatives . Temperature control (0–50°C) and stoichiometric adjustments of HCl are critical to prevent side reactions like over-hydrolysis.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR (1H/13C) to confirm the chloropyridinyl and acetyl groups.

- Mass spectrometry (exact mass ~245.70 g/mol, as per molecular formula C11H16ClNO3) to validate molecular weight .

- HPLC with reference standards (e.g., EP/Pharmaceutical impurity standards) to detect impurities like 3-hydroxyacetophenone derivatives .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Avoid moisture due to the hydrochloride salt’s hygroscopic nature. Stability studies on analogous compounds suggest degradation via hydrolysis of the chloropyridinyl group under high humidity .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Methodological Answer : Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in PBS (pH 7.4). Solubility data for related compounds (e.g., 3-hydroxyacetophenone hydrochloride) indicate improved solubility at pH >6 due to deprotonation of the pyridine ring .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for structural elucidation?

- Methodological Answer :

- Compare experimental NMR shifts with computational predictions (DFT-based simulations).

- Cross-validate using X-ray crystallography if crystalline derivatives are obtainable.

- Reference impurity profiles (e.g., EP monographs for 3-hydroxyacetophenone derivatives) to distinguish between isomeric byproducts .

Q. How can impurity profiling be optimized for pharmaceutical-grade synthesis?

- Methodological Answer :

- Use LC-MS/MS to detect trace impurities (e.g., 2-(benzylethyl-amino)-1-(3-hydroxyphenyl)ethanone, CAS 55845-90-4) .

- Employ orthogonal methods like ion chromatography to quantify residual chloride ions from HCl synthesis steps .

Q. What mechanistic insights explain regioselectivity in chloropyridine functionalization?

- Methodological Answer :

- DFT studies suggest that the 4-chloro substituent on pyridine directs electrophilic acylation to the 3-position via resonance stabilization.

- Experimental validation through kinetic isotope effects (KIEs) or Hammett plots can confirm electronic vs. steric control .

Q. How can computational modeling predict pharmacological activity or toxicity?

- Methodological Answer :

- Perform docking studies against target receptors (e.g., kinases or GPCRs) using the compound’s 3D structure.

- Use ADMET predictors to evaluate metabolic stability (e.g., CYP450 interactions) and potential hepatotoxicity .

Q. What experimental designs mitigate side reactions during scale-up synthesis?

- Methodological Answer :

- Use flow chemistry to control exothermic reactions (e.g., HCl addition).

- Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Critical Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.